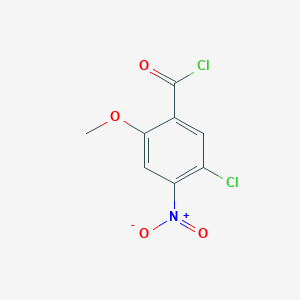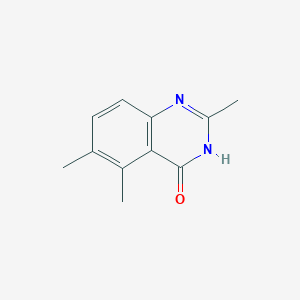
3-Bromo-2-chloro-6-methylpyridine 1-oxide
Descripción general
Descripción
3-Bromo-2-chloro-6-methylpyridine N-oxide is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-methylpyridine 1-oxide typically involves the bromination and chlorination of 6-methylpyridine followed by oxidation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For instance, bromine and chlorine are used as halogenating agents, while oxidizing agents such as hydrogen peroxide or peracids are employed for the oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reagents and the maintenance of optimal temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-6-methylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to its parent pyridine compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organometallic reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield various substituted pyridines.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-6-methylpyridine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-6-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its halogen atoms play a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Bromo-2-chloro-6-methylpyridine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical properties compared to its analogs. This functional group enhances its reactivity and makes it a valuable compound in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C6H5BrClNO |
|---|---|
Peso molecular |
222.47 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5BrClNO/c1-4-2-3-5(7)6(8)9(4)10/h2-3H,1H3 |
Clave InChI |
ZKOUSHLDGJJNJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=C(C=C1)Br)Cl)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione](/img/structure/B8586929.png)






![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B8586969.png)





